

TCJL37 solubility and preparation for experiments

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Compound of Interest		
Compound Name:	TCJL37	
Cat. No.:	B611249	Get Quote

Application Notes and Protocols: TCJL37

Audience: Researchers, scientists, and drug development professionals.

Topic: TCJL37 Solubility and Preparation for Experiments

Product Information

TCJL37 is a potent and selective, orally bioavailable inhibitor of Tyrosine Kinase 2 (TYK2).[1] It is a valuable tool for investigating the role of TYK2 in cytokine signaling pathways, particularly those involved in inflammatory and autoimmune responses. By inhibiting TYK2, **TCJL37** can block the downstream signaling of cytokines such as IL-12 and IL-23, leading to reduced activation of STATs and subsequent modulation of inflammatory gene expression.[1][2]

Physicochemical Properties

The key properties of **TCJL37** are summarized in the table below. This information is crucial for accurate preparation of stock solutions and for use in experimental settings.



Property	Value	Reference
Chemical Name	2-chloro-4-cyano-6-fluoro-N-[2- [[[(1R,2R)-2- fluorocyclopropyl]carbonyl]ami no]-4-pyridinyl]-benzamide	[2]
Molecular Formula	C17H11CIF2N4O2	[2]
Molecular Weight	376.74 g/mol	[1]
CAS Number	1258294-34-6	[2]
Purity	≥98%	[1]

Solubility and Solution Preparation

Proper solubilization and storage of **TCJL37** are critical for maintaining its activity and ensuring reproducible experimental results.

Solubility Data

TCJL37 is readily soluble in dimethyl sulfoxide (DMSO).[1][3]

Solvent	Maximum Concentration	Reference
DMSO	100 mM (37.67 mg/mL)	[1]

Protocol for Preparing Stock and Working Solutions

Materials:

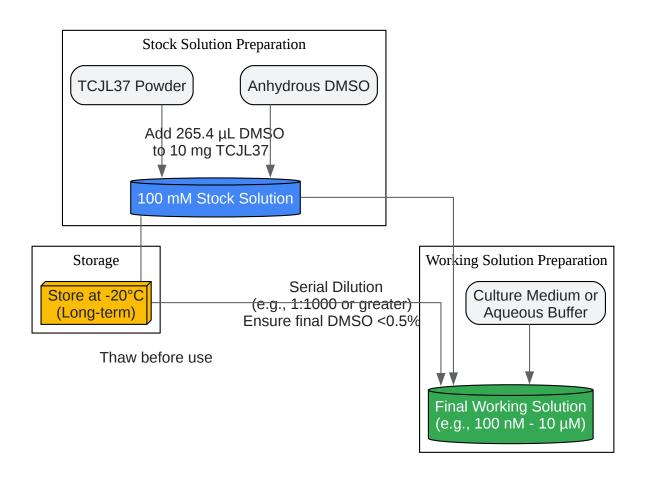
- TCJL37 powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile, nuclease-free microcentrifuge tubes
- Appropriate cell culture medium or buffer (e.g., RPMI, DMEM, PBS)



Protocol:

- Prepare 100 mM Stock Solution (in DMSO):
 - To prepare a 100 mM stock solution, add 265.4 μL of DMSO to 10 mg of TCJL37
 (Molecular Weight: 376.74).[1]
 - Alternatively, use the following formula to calculate the required volume of DMSO for a
 desired mass of TCJL37: Volume (μL) = (Mass [mg] / 376.74 [g/mol]) * 10,000
 - Vortex thoroughly until the powder is completely dissolved.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Storage of Stock Solution:
 - Store the 100 mM DMSO stock solution at -20°C for long-term storage (months to years).
 [3]
 - For short-term storage (days to weeks), +4°C is acceptable.[3]
- Preparation of Working Solutions:
 - Thaw an aliquot of the 100 mM stock solution at room temperature.
 - Perform a serial dilution of the stock solution into the desired aqueous buffer or cell culture medium immediately before use.
 - \circ Important: To avoid precipitation, ensure the final concentration of DMSO in the working solution is low (typically <0.5%). For example, to make a 100 μ M working solution, dilute the 100 mM stock 1:1000 in your final medium.





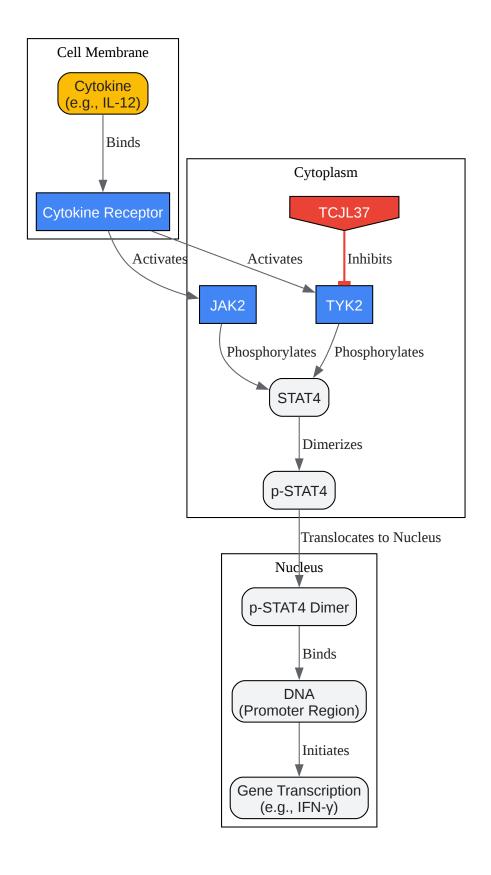
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Workflow for **TCJL37** solution preparation.

Mechanism of Action & Signaling Pathway

TCJL37 is a potent inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 is a critical component of the JAK-STAT signaling pathway, which transduces signals from cytokine receptors to the nucleus, regulating gene expression involved in immunity and inflammation.[1] Specifically, **TCJL37** has been shown to inhibit the signaling of IL-12 and IL-18, which leads to the reduced phosphorylation of STAT4 and subsequent decrease in the production of interferon-gamma (IFN-γ).[2]





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TCJL37 inhibits the TYK2-STAT4 signaling pathway.



Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-12-Induced STAT4 Phosphorylation

This protocol details a method to assess the ability of **TCJL37** to inhibit the phosphorylation of STAT4 in human peripheral blood mononuclear cells (PBMCs) following stimulation with IL-12.



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Workflow for in vitro p-STAT4 inhibition assay.

Methodology:

- Cell Preparation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.
- Cell Plating: Seed 2-5 x 10⁶ PBMCs per well in a 12-well plate.
- TCJL37 Treatment: Prepare serial dilutions of TCJL37 in culture medium. Add the desired final concentrations (e.g., 0, 10, 100, 1000, 10000 nM) to the cells. Include a DMSO vehicle control (at the same final DMSO concentration as the highest TCJL37 dose).
- Pre-incubation: Incubate the cells with **TCJL37** for 1-2 hours at 37°C, 5% CO₂.
- Cytokine Stimulation: Add recombinant human IL-12 to a final concentration of 10-20 ng/mL to each well (except for the unstimulated control).
- Incubation: Incubate for an additional 15-30 minutes at 37°C. This short duration is optimal for observing peak STAT phosphorylation.
- Cell Lysis: Aspirate the medium and wash cells with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting: Separate equal amounts of protein (20-30 μg) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-STAT4 (Tyr693) and total STAT4. Subsequently, incubate with an appropriate HRPconjugated secondary antibody.
- Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band densities and normalize p-STAT4 levels to total STAT4. Calculate the concentration of TCJL37 that inhibits 50% of STAT4 phosphorylation (IC50).

Protocol 2: In Vivo Administration in a Mouse Model

TCJL37 is orally bioavailable and has been shown to inhibit IFN-y production in mice.[2] This protocol provides a general guideline for its administration.

Materials:

- TCJL37
- Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
- Animal feeding needles (oral gavage)
- Syringes

Methodology:

- Vehicle Preparation: Prepare a sterile solution of 0.5% (w/v) methylcellulose in water. Other vehicles such as corn oil may also be suitable depending on the specific formulation.
- TCJL37 Formulation:
 - Calculate the required amount of TCJL37 based on the desired dose (e.g., 10-100 mg/kg)
 and the weight of the animals.[2]



- Create a homogenous suspension of TCJL37 in the vehicle. This can be achieved by first
 making a paste with a small amount of vehicle, then gradually adding the remaining
 volume. Sonication may be required to ensure a fine, uniform suspension.
- Prepare the formulation fresh daily.
- Administration:
 - Administer the TCJL37 suspension to mice via oral gavage using an appropriate-sized feeding needle.
 - The typical administration volume for a mouse is 5-10 mL/kg.
 - For efficacy studies, treatment is typically administered once or twice daily for the duration of the experiment.
- Monitoring: Monitor animals for any adverse effects and for the desired therapeutic outcomes according to the specific disease model.

Quantitative Data Summary

The following tables summarize the reported biological activity of TCJL37.

Kinase Inhibition

Target	Assay Type	Value (nM)	Reference
TYK2	Ki	1.6	[1][2]

Cellular Activity

Assay	Cell Type	Value (nM)	Reference
Inhibition of IL-12 & IL-18 induced IFN-y production	Human PBMCs	EC ₅₀ = 168	[2]
Inhibition of IL-12 induced IFN-y production	Human PBMCs	EC ₅₀ = 224	[2]



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